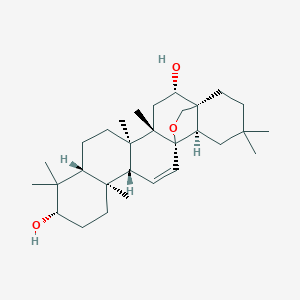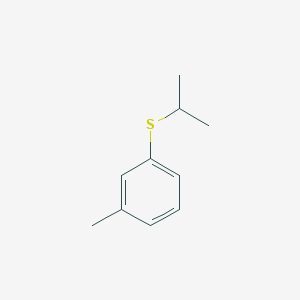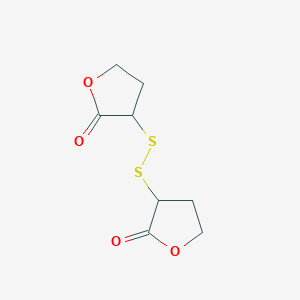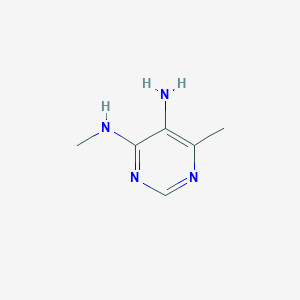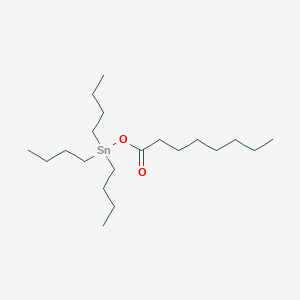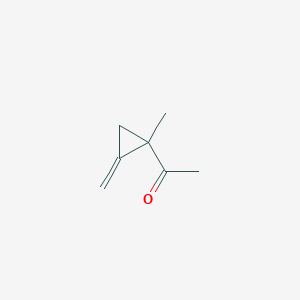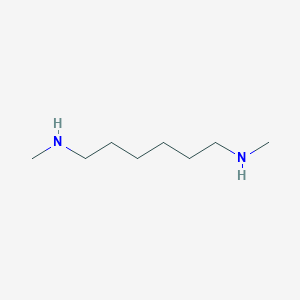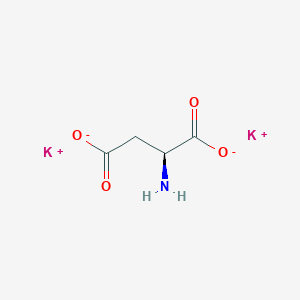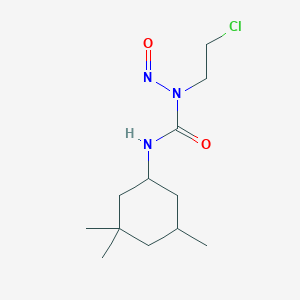
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea, commonly known as CENU, is a chemical compound that has been widely used in scientific research due to its potential as an antitumor agent. CENU belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target brain tumors. In
Mecanismo De Acción
CENU exerts its antitumor effects by alkylating DNA and RNA, which leads to the inhibition of DNA replication and protein synthesis. This ultimately results in cell death. CENU is also known to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
CENU has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. CENU has also been shown to inhibit the activity of certain enzymes, such as glutathione reductase and superoxide dismutase, which are involved in protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CENU has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. CENU is also highly soluble in water, which makes it easy to administer to cells in culture. However, CENU has some limitations. It is toxic to both cancer and normal cells, which can make it difficult to use in vivo. Additionally, CENU is highly reactive and can form adducts with proteins, which can interfere with the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on CENU. One area of interest is the development of new analogs of CENU that have improved efficacy and reduced toxicity. Another area of interest is the use of CENU in combination with other drugs to enhance its antitumor effects. Additionally, there is a need for further studies on the mechanism of action of CENU and its effects on normal cells. Finally, there is a need for studies on the pharmacokinetics and pharmacodynamics of CENU in vivo, which will help to determine its potential as a therapeutic agent.
Métodos De Síntesis
CENU can be synthesized by reacting 3-(3,3,5-trimethylcyclohexyl)urea with nitrous acid and 2-chloroethylamine hydrochloride. The reaction yields CENU as a yellow solid with a melting point of 145-147°C.
Aplicaciones Científicas De Investigación
CENU has been extensively studied for its potential as an antitumor agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including gliomas, melanomas, and lung cancer cells. CENU has also been found to be effective in crossing the blood-brain barrier, making it a promising candidate for treating brain tumors.
Propiedades
Número CAS |
13909-10-9 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
Fórmula molecular |
C12H22ClN3O2 |
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
InChI |
InChI=1S/C12H22ClN3O2/c1-9-6-10(8-12(2,3)7-9)14-11(17)16(15-18)5-4-13/h9-10H,4-8H2,1-3H3,(H,14,17) |
Clave InChI |
VELVBXHUHDAZSG-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)NC(=O)N(CCCl)N=O |
SMILES canónico |
CC1CC(CC(C1)(C)C)NC(=O)N(CCCl)N=O |
Otros números CAS |
13909-10-9 |
Sinónimos |
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



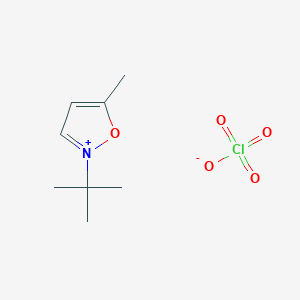

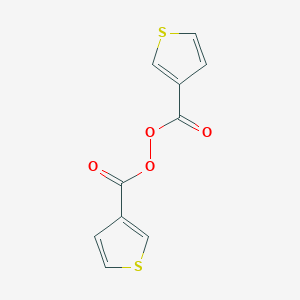
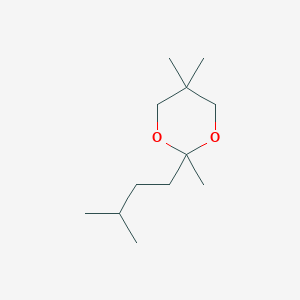
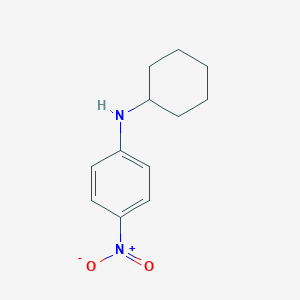
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
